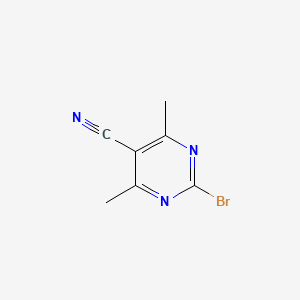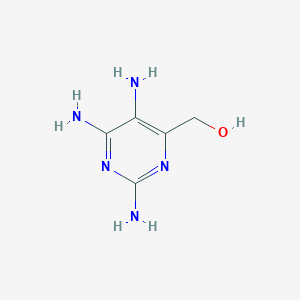![molecular formula C8H6N4O4 B13093875 [4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone CAS No. 59549-58-5](/img/structure/B13093875.png)
[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a bipyrimidine core with four carbonyl groups, making it a versatile scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,2’-bipyrimidine with suitable oxidizing agents to introduce the carbonyl functionalities. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their oxidation and purification. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone undergoes various chemical reactions, including:
Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of hydrogen atoms with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce hydroxylated bipyrimidine compounds.
科学研究应用
Chemistry
In chemistry, [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of novel ligands for coordination chemistry and catalysis .
Biology
In biological research, this compound is explored for its potential as a fluorescent probe for protein binding studies. Its unique structure allows for the development of biocompatible dyes that can be used in various bioassays .
Medicine
In medicine, derivatives of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone are investigated for their antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
作用机制
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with a fused pyrimidine ring system, exhibiting unique biological activities and potential therapeutic applications.
Uniqueness
The uniqueness of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone lies in its versatile reactivity and stability
属性
CAS 编号 |
59549-58-5 |
|---|---|
分子式 |
C8H6N4O4 |
分子量 |
222.16 g/mol |
IUPAC 名称 |
6-(2,4-dioxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-1-3(9-7(15)11-5)4-2-6(14)12-8(16)10-4/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
InChI 键 |
NRDMNEJUECDASM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)NC1=O)C2=CC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)


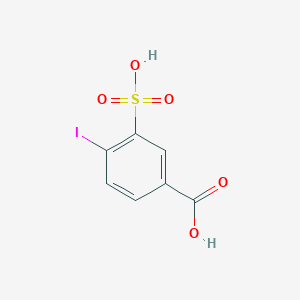
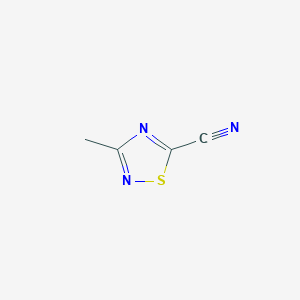
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
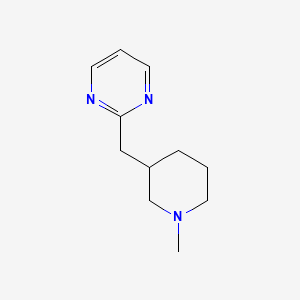
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
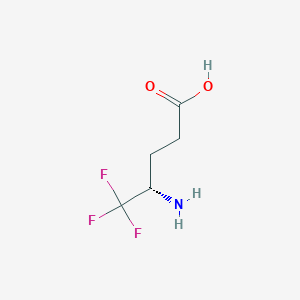
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
